N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide
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Overview
Description
N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a versatile chemical compound with a unique structure that allows for diverse applications in various fields, such as drug discovery and material synthesis. Its molecular structure includes an oxalamide core, which is known for its stability and reactivity, making it a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves the reaction of ethylamine with 4-(2-phenylmorpholino)butylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethylamine reacts with oxalyl chloride to form an intermediate.
Step 2: The intermediate reacts with 4-(2-phenylmorpholino)butylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide
- N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide
Uniqueness
N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide stands out due to its unique ethyl group, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions and applications that are not possible with other related compounds.
Properties
IUPAC Name |
N-ethyl-N'-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-19-17(22)18(23)20-10-6-7-11-21-12-13-24-16(14-21)15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLJKEMXKWVNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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